4-[(3-methoxyphenyl)methyl]-1,1-dioxothiane-4-carboxylic acid
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Overview
Description
4-[(3-methoxyphenyl)methyl]-1,1-dioxothiane-4-carboxylic acid is a chemical compound with the molecular formula C14H18O5S and a molecular weight of 298.35 g/mol . This compound is characterized by the presence of a tetrahydrothiopyran ring, a carboxylic acid group, and a methoxybenzyl substituent. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-[(3-methoxyphenyl)methyl]-1,1-dioxothiane-4-carboxylic acid involves several steps. One common synthetic route includes the following steps:
Formation of the tetrahydrothiopyran ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the carboxylic acid group: This step typically involves the oxidation of an intermediate compound to introduce the carboxylic acid functionality.
Attachment of the methoxybenzyl group: This can be done through a substitution reaction where a methoxybenzyl halide reacts with the intermediate compound.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
4-[(3-methoxyphenyl)methyl]-1,1-dioxothiane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The methoxybenzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .
Scientific Research Applications
4-[(3-methoxyphenyl)methyl]-1,1-dioxothiane-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 4-[(3-methoxyphenyl)methyl]-1,1-dioxothiane-4-carboxylic acid involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 4-[(3-methoxyphenyl)methyl]-1,1-dioxothiane-4-carboxylic acid include:
Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide: Lacks the methoxybenzyl group, making it less complex.
4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride: Contains an amino group instead of a methoxybenzyl group.
Tetrahydro-2H-thiopyran-4-carbaldehyde 1,1-dioxide: Contains an aldehyde group instead of a carboxylic acid group
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-[(3-methoxyphenyl)methyl]-1,1-dioxothiane-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5S/c1-19-12-4-2-3-11(9-12)10-14(13(15)16)5-7-20(17,18)8-6-14/h2-4,9H,5-8,10H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZSZLXFLMUGOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2(CCS(=O)(=O)CC2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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